Cas no 1806378-50-6 (3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine)

3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine
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- インチ: 1S/C12H7F4N/c13-10-7-17-6-9(11(10)12(14,15)16)8-4-2-1-3-5-8/h1-7H
- InChIKey: ZZLDWJIIVQWZAH-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN=CC=1C1C=CC=CC=1)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 247
- トポロジー分子極性表面積: 12.9
- XLogP3: 3.5
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029004530-250mg |
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine |
1806378-50-6 | 95% | 250mg |
$960.40 | 2022-03-31 | |
Alichem | A029004530-1g |
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine |
1806378-50-6 | 95% | 1g |
$3,155.55 | 2022-03-31 | |
Alichem | A029004530-500mg |
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine |
1806378-50-6 | 95% | 500mg |
$1,786.10 | 2022-03-31 |
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridineに関する追加情報
Introduction to 3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine (CAS No. 1806378-50-6)
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1806378-50-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, a heterocyclic aromatic organic compound characterized by a six-membered ring containing one nitrogen atom. The presence of fluorine and trifluoromethyl substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The structural features of 3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine include a fluorine atom at the 3-position, a phenyl group at the 5-position, and a trifluoromethyl group at the 4-position. These substituents not only influence the compound's reactivity but also enhance its potential as a building block for more complex molecules. The fluorine atom, being highly electronegative, can modulate the electronic properties of the pyridine ring, while the phenyl group introduces additional aromaticity and potential for further functionalization. The trifluoromethyl group, known for its lipophilicity and metabolic stability, is often incorporated into drug candidates to improve pharmacokinetic profiles.
In recent years, there has been growing interest in the development of novel pyridine derivatives for their applications in medicinal chemistry. 3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine has been explored as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its versatility allows for modifications at multiple positions, enabling the creation of libraries of derivatives with tailored biological activities. For instance, researchers have utilized this compound in the synthesis of kinase inhibitors, which are crucial in targeting cancer and inflammatory diseases.
One of the most compelling aspects of 3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine is its role in developing small-molecule drugs that interact with biological targets with high specificity. The fluorine and trifluoromethyl groups can enhance binding affinity by influencing both hydrophobic interactions and electronic distributions at the binding site. This has led to several promising candidates entering preclinical development pipelines. Additionally, the phenyl group provides a scaffold for further chemical modifications, allowing chemists to explore diverse structural motifs and optimize drug-like properties such as solubility, bioavailability, and metabolic stability.
The synthesis of 3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and functional group interconversions. The introduction of fluorine atoms often requires specialized reagents and conditions due to their high reactivity and sensitivity to certain environmental factors. However, advances in synthetic methodology have made it increasingly feasible to incorporate fluorine into complex molecular frameworks with high precision.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. For example, researchers have demonstrated that replacing hydrogen atoms with fluorine or trifluoromethyl groups can significantly alter the pharmacokinetic behavior of drug candidates. This has led to an increased focus on developing methodologies for introducing these substituents efficiently and selectively. The use of 3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine as a starting material has enabled the rapid discovery of novel compounds with improved therapeutic potential.
The agrochemical industry has also benefited from the exploration of fluorinated pyridines. These compounds exhibit enhanced biological activity against pests and diseases while maintaining environmental safety profiles. The lipophilicity imparted by the trifluoromethyl group improves membrane penetration, allowing for more effective delivery systems. Furthermore, the stability provided by fluorine atoms ensures prolonged activity in field conditions.
In conclusion,3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine (CAS No. 1806378-50-6) represents a versatile and valuable intermediate in pharmaceutical and agrochemical research. Its unique structural features enable the synthesis of diverse biologically active molecules with tailored properties for therapeutic applications. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand further, driving innovation in drug discovery and agricultural science.
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